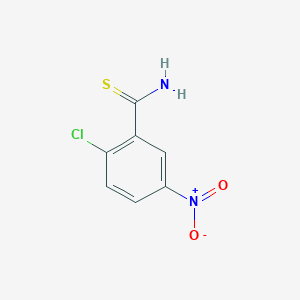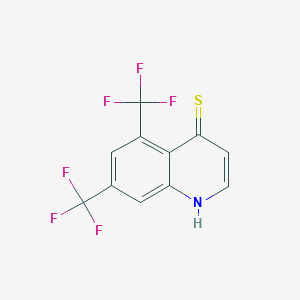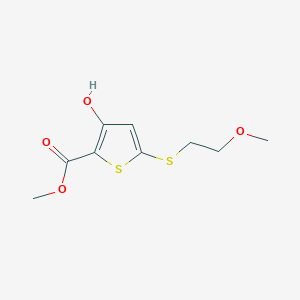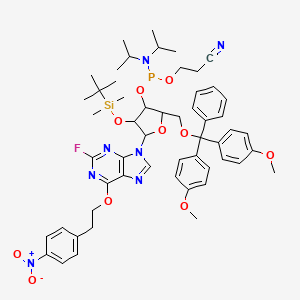
2-Chloro-5-nitrothiobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-nitrothiobenzamide is an organic compound characterized by the presence of a chlorine atom, a nitro group, and a thiobenzamide moiety
Synthetic Routes and Reaction Conditions:
Nitration and Chlorination: The synthesis of this compound typically begins with the nitration of thiobenzamide to introduce the nitro group. This is followed by chlorination to add the chlorine atom at the desired position. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while chlorination can be carried out using thionyl chloride or phosphorus pentachloride.
Reaction Conditions: The nitration reaction is usually conducted at low temperatures to control the reaction rate and prevent over-nitration. Chlorination is performed under anhydrous conditions to avoid hydrolysis of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Iron powder, catalytic hydrogenation, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiobenzamides.
Applications De Recherche Scientifique
2-Chloro-5-nitrothiobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-nitrothiobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and thiobenzamide moiety contribute to the compound’s overall reactivity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
2-Chloro-5-nitrothiobenzamide can be compared with other nitrothiobenzamide derivatives:
2-Chloro-4-nitrothiobenzamide: Similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.
2-Bromo-5-nitrothiobenzamide:
2-Chloro-5-nitrobenzamide: Lacks the thiol group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1233505-72-0 |
|---|---|
Formule moléculaire |
C7H5ClN2O2S |
Poids moléculaire |
216.65 g/mol |
Nom IUPAC |
2-chloro-5-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C7H5ClN2O2S/c8-6-2-1-4(10(11)12)3-5(6)7(9)13/h1-3H,(H2,9,13) |
Clé InChI |
FDVZHVJSRTUEMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(=S)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-2-carboxylicacid, 1-[2-[(1-carboxy-3-phenylpropyl)amino]-1-oxopropyl]octahydro-](/img/structure/B12065111.png)


![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)
![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)




![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)



